Methyl 2-(fluorosulfonyl)cyclohexane-1-carboxylate

Description

Structural Identification and IUPAC Nomenclature

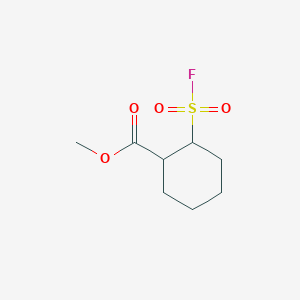

This compound is characterized by a cyclohexane ring substituted at the 1-position with a methyl carboxylate group and at the 2-position with a fluorosulfonyl moiety. The IUPAC name derives from this substitution pattern: methyl denotes the ester group, 2-(fluorosulfonyl) specifies the sulfonyl fluoride substituent on the cyclohexane ring, and cyclohexane-1-carboxylate defines the carboxylate’s position.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃FO₄S |

| Molecular Weight | 224.25 g/mol |

| SMILES | O=C(C1C(S(=O)(F)=O)CCCC1)OC |

| InChI | InChI=1S/C8H13FO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h6-7H,2-5H2,1H3 |

| InChIKey | LSDFFWKOHJPAMC-UHFFFAOYSA-N |

The fluorosulfonyl group (-SO₂F) distinguishes this compound from analogs like methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate (CID 75480350), where chlorine replaces fluorine. This substitution enhances thermal stability and reduces reactivity compared to sulfonyl chlorides, aligning with broader trends in sulfonyl fluoride applications.

Historical Context in Fluorosulfonyl Compound Research

The development of this compound parallels advancements in sulfonyl fluoride chemistry. Early methods relied on halogen exchange (e.g., Cl → F substitution in sulfonyl chlorides using KHF₂), but these faced scalability challenges due to reagent corrosivity.

The rise of radical fluorosulfonylation in the 2020s enabled direct synthesis from thiols or disulfides, using NaOCl·5H₂O as an oxidant and KF as a fluorine source. This green chemistry approach minimized hazardous byproducts and improved atom economy, making compounds like this compound more accessible for applications in:

- Click chemistry : Sulfonyl fluorides participate in sulfur(VI) fluoride exchange (SuFEx) reactions, enabling bioconjugation.

- Materials science : Fluorosulfonyl groups enhance polymer thermal stability and solvent resistance.

Recent studies highlight the compound’s utility as a model substrate for optimizing fluorosulfonyl radical generation, particularly in cyclohexane-functionalized systems.

Structure

3D Structure

Properties

Molecular Formula |

C8H13FO4S |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

methyl 2-fluorosulfonylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C8H13FO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h6-7H,2-5H2,1H3 |

InChI Key |

NFQHSHVCUVXEIF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCCC1S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(fluorosulfonyl)cyclohexane-1-carboxylate typically involves the reaction of cyclohexane-1-carboxylic acid with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl group. The resulting product is then esterified with methanol to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(fluorosulfonyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide.

Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

Oxidation: Sulfonic acids

Reduction: Sulfonamides

Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

Methyl 2-(fluorosulfonyl)cyclohexane-1-carboxylate is used in a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(fluorosulfonyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, making the compound useful in studying biological processes and developing therapeutic agents.

Comparison with Similar Compounds

Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate (CAS 1461715-54-7)

Structural Relationship : The chlorine atom replaces fluorine in the sulfonyl group.

Molecular Formula : C₈H₁₃ClO₄S vs. C₈H₁₃FO₄S (fluorosulfonyl analog).

Molecular Weight : 240.70 g/mol (chloro) vs. ~224.21 g/mol (fluoro).

Key Differences :

- Reactivity : The chlorosulfonyl group is more reactive in nucleophilic substitutions due to the lower bond dissociation energy of S-Cl compared to S-F. Fluorosulfonyl groups, however, are still potent leaving groups and may exhibit unique reactivity in acidic or enzymatic environments.

- Stability : Fluorine’s electronegativity enhances the stability of the sulfonyl group against hydrolysis compared to chlorine, which may degrade more readily in aqueous conditions.

Applications : Chlorosulfonyl derivatives are often intermediates in synthesizing sulfonamides or sulfonic acids. The fluorosulfonyl analog could offer enhanced stability in bioconjugation applications .

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (CAS Not Provided, )

Structural Relationship : Replaces fluorosulfonyl with a maleimidomethyl group (-N-maleimide).

Key Differences :

- Reactivity : Maleimide groups target thiols (e.g., cysteine residues) in bioconjugation, whereas fluorosulfonyl groups may react with amines or hydroxyls.

- Stability: Maleimide derivatives like compound IV showed fair stability at pH 7.0 and 30°C . Applications: Maleimide compounds are widely used in antibody-enzyme conjugations. Fluorosulfonyl analogs might enable alternative conjugation strategies, particularly where thiol reactivity is undesirable.

Methyl Phenylsulfonylacetate (CAS 34097-60-4)

Structural Relationship : Features a phenylsulfonyl (-SO₂C₆H₅) group instead of fluorosulfonyl.

Molecular Formula : C₉H₁₀O₄S vs. C₈H₁₃FO₄S.

Key Differences :

- Electron Effects : The phenyl group is electron-withdrawing but less so than fluorine, altering the sulfonyl group’s electrophilicity.

- Solubility : Aromatic sulfonyl compounds like this may have lower solubility in polar solvents compared to aliphatic fluorosulfonyl derivatives.

Applications : Phenylsulfonyl groups are common in pharmaceuticals (e.g., sulfa drugs). Fluorosulfonyl derivatives could enhance bioavailability or metabolic resistance .

Data Table: Comparative Properties of Cyclohexane Carboxylate Derivatives

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity | Stability (pH 7.0, 30°C) | Applications |

|---|---|---|---|---|---|---|

| Methyl 2-(fluorosulfonyl)cyclohexane-1-carboxylate | -SO₂F | C₈H₁₃FO₄S | ~224.21 | Electrophilic sulfonation | High (predicted) | Bioconjugation, pharmaceuticals |

| Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate | -SO₂Cl | C₈H₁₃ClO₄S | 240.70 | Nucleophilic substitution | Moderate | Sulfonamide synthesis |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | -N-maleimide | C₁₅H₁₈N₂O₆ | 322.32 | Thiol-specific conjugation | Stable for 4–6 hours | Antibody-enzyme conjugates |

| Methyl phenylsulfonylacetate | -SO₂C₆H₅ | C₉H₁₀O₄S | 214.24 | Aromatic electrophilic substitution | High | Pharmaceutical intermediates |

Research Findings and Implications

- Reactivity Trends : Fluorosulfonyl groups offer a balance between stability and reactivity, making them suitable for applications requiring controlled electrophilic reactions. In contrast, chlorosulfonyl derivatives are more labile but useful in stepwise syntheses .

- Bioconjugation Potential: While maleimide-based compounds (e.g., II and III in ) achieve ~80% conjugation efficiency with thiols , fluorosulfonyl groups could expand conjugation chemistry to target amines or alcohols, enabling new bioconjugation platforms.

Biological Activity

Methyl 2-(fluorosulfonyl)cyclohexane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and a synthesis of research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a fluorosulfonyl group and a carboxylate ester. The presence of the fluorosulfonyl group is significant as it enhances the compound's reactivity and potential binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within cells. The fluorosulfonyl moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity.

Key Mechanisms Include:

- Covalent Binding : The fluorosulfonyl group allows for the formation of stable adducts with target proteins, which may alter their function.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that the compound exhibits significant antiproliferative activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| KARPAS422 | 12 | Inhibition of cell growth |

| HEK293T | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 10 | Enzyme inhibition |

Case Studies

- KARPAS422 Cell Line : In a study examining the effects on KARPAS422 cells, this compound demonstrated an IC50 value of 12 µM, indicating potent inhibition of cell growth. The compound was shown to induce apoptosis through activation of caspase pathways .

- HEK293T Cells : Another study focused on HEK293T cells revealed an IC50 value of 15 µM. The compound's mechanism involved covalent modification of target proteins, leading to altered signaling pathways associated with cell survival .

- A549 Lung Cancer Cells : In A549 cells, the compound exhibited an IC50 value of 10 µM, highlighting its potential as a therapeutic agent against lung cancer by inhibiting key metabolic enzymes involved in glycolysis .

Research Findings

Research has indicated that compounds containing fluorosulfonyl groups often display enhanced biological activity compared to their non-fluorinated counterparts. This enhancement is attributed to improved binding affinity and specificity for biological targets.

Summary of Findings:

- Binding Affinity : Studies suggest that this compound has a high binding affinity for several key proteins involved in cancer progression.

- Selectivity : The compound demonstrates selective toxicity towards cancer cells while exhibiting lower toxicity in normal cells.

- Potential Applications : Given its mechanism and activity profile, this compound may serve as a lead candidate for further development in cancer therapeutics.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(fluorosulfonyl)cyclohexane-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the cyclohexane ring. A plausible route includes:

Friedel-Crafts Acylation : Introduce a carboxylate group using methyl chloroformate under basic conditions (e.g., DIEA) .

Sulfonation : React with fluorosulfonic acid (FSO₃H) at controlled temperatures (0–5°C) to avoid side reactions .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product, monitored by TLC (Rf ~0.3) .

Key Conditions:

- Low temperatures prevent sulfonic acid decomposition.

- Anhydrous solvents (THF, DCM) minimize hydrolysis.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm regiochemistry via H (δ 1.2–2.8 ppm for cyclohexane protons) and F NMR (δ -40 ppm for -SO₂F) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ ~272 m/z) verifies molecular weight .

- HPLC : Purity assessment (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers purify this compound from byproducts?

Methodological Answer:

- Liquid-Liquid Extraction : Separate polar impurities using EtOAc and brine .

- Crystallization : Recrystallize from ethanol/water (1:3) to obtain high-purity crystals (>98%) .

Advanced Research Questions

Q. What mechanistic insights explain the electrophilic sulfonation of the cyclohexane ring?

Methodological Answer: The fluorosulfonyl group (-SO₂F) is introduced via electrophilic substitution. Key steps:

Generation of Electrophile : FSO₃H reacts with a Lewis acid (e.g., AlCl₃) to form [FSO₂]⁺ .

Regioselectivity : Steric effects from the methyl carboxylate direct sulfonation to the 2-position .

Kinetic Control : Short reaction times (≤2 hrs) favor mono-sulfonation over di-substitution .

Contradictions:

- Conflicting reports on AlCl₃ necessity; some studies use milder conditions (e.g., H₂SO₄ catalysis) .

Q. How does this compound degrade under hydrolytic conditions, and how can stability be improved?

Methodological Answer:

Q. How should researchers resolve discrepancies in reported solubility data?

Methodological Answer:

- Controlled Measurements : Use standardized methods (e.g., shake-flask technique in PBS) .

- Isomer Identification : Chiral HPLC (Chiralpak AD-H column) detects enantiomeric impurities that alter solubility .

Example Workflow:

Dissolve compound in saturated solution.

Filter and quantify via UV-Vis (λ = 254 nm).

Compare with PubChem data (logP ~1.8) .

Q. What in vitro models assess the bioactivity of this compound?

Methodological Answer:

- Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) via Ellman’s assay .

- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HEK293 cells .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., chlorosulfonyl derivatives) to identify critical functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.